molecular formula C18H29NO2 B5229924 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B5229924
M. Wt: 291.4 g/mol
InChI Key: JJYGXPUULDSUBO-UHFFFAOYSA-N
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Description

1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a piperidine ring attached to a 2,3,5-trimethylphenoxy group through an ethoxyethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3,5-trimethylphenol and piperidine.

    Etherification: 2,3,5-trimethylphenol is reacted with ethylene oxide to form 2-(2,3,5-trimethylphenoxy)ethanol.

    Alkylation: The resulting 2-(2,3,5-trimethylphenoxy)ethanol is then reacted with 2-chloroethylpiperidine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidines or phenoxy derivatives.

Scientific Research Applications

1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels in the central nervous system.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects such as analgesia or sedation.

Comparison with Similar Compounds

    1-[2-(2,3,5-Trimethylphenoxy)ethyl]piperidine: A closely related compound with similar structural features.

    2-(2,3,5-Trimethylphenoxy)ethanol: An intermediate in the synthesis of the target compound.

    Piperidine: The parent compound of the piperidine derivatives.

Uniqueness: 1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]piperidine is unique due to its specific combination of a piperidine ring and a 2,3,5-trimethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-13-16(2)17(3)18(14-15)21-12-11-20-10-9-19-7-5-4-6-8-19/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYGXPUULDSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCOCCN2CCCCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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